molecular formula C5H7ClF2O2S B2978694 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride CAS No. 1989672-13-0

2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride

Cat. No.: B2978694
CAS No.: 1989672-13-0
M. Wt: 204.62
InChI Key: VASICXQHFFQDNC-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClF2O2S. It is known for its unique structure, which includes a difluorocyclopropyl group attached to an ethane-1-sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride group into molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,2-difluorocyclopropylmethanol with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2-Difluorocyclopropylmethanol+Thionyl chloride2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide\text{2,2-Difluorocyclopropylmethanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 2,2-Difluorocyclopropylmethanol+Thionyl chloride→2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: Formation of sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction Reactions: Formation of sulfonyl derivatives.

    Oxidation Reactions: Formation of sulfonic acids.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonic acid
  • 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonamide
  • 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonate esters

Uniqueness

2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride is unique due to its combination of a difluorocyclopropyl group and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O2S/c6-11(9,10)2-1-4-3-5(4,7)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASICXQHFFQDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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